Tert-butyl (2S,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate
Description
Tert-butyl (2S,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate is a chiral aziridine derivative characterized by a strained three-membered ring system, a tert-butyl ester group, and a 4-chlorophenyl substituent. The (2S,3R) stereochemistry defines its spatial configuration, influencing its reactivity and interactions in asymmetric synthesis or medicinal chemistry applications. Aziridines are prized for their ring-opening reactions, which enable diverse transformations in organic synthesis.
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-(4-chlorophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11-/m0/s1 |
InChI Key |
LOHPPIKSCADHAL-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate typically involves the following steps:
Formation of the aziridine ring: This can be achieved through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and an acid catalyst.
Attachment of the 4-chlorophenyl group: This can be done through nucleophilic substitution reactions where a 4-chlorophenyl halide reacts with the aziridine intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can open the aziridine ring, leading to amine derivatives.
Substitution: The 4-chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation products: Oxaziridines, N-oxides.
Reduction products: Amines, ring-opened derivatives.
Substitution products: Various substituted aziridines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C13H16ClNO2 and a molecular weight of approximately 253.72 g/mol. Its structure includes a three-membered aziridine ring, which is known for its inherent ring strain, contributing to its reactivity and potential biological activities . The tert-butyl group enhances solubility and stability, while the 4-chlorophenyl substituent may influence its electronic properties and biological interactions.
Antitumor Activity
Research indicates that aziridine derivatives, including this compound, can exhibit significant antitumor properties. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Case Study:
In a study examining various aziridine derivatives, it was found that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro. The specific pathways affected include those involved in DNA replication and repair.
Enzyme Inhibition
This compound may also serve as a scaffold for designing enzyme inhibitors. The aziridine ring can be strategically modified to enhance binding affinity to target enzymes, making it a valuable tool in drug discovery.
Case Study:
A derivative of this compound was tested against a panel of enzymes implicated in metabolic syndromes. Results indicated that modifications to the aziridine ring could lead to improved selectivity and potency against specific targets.
Synthetic Intermediates
This compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, including nucleophilic substitutions and cycloadditions.
Table: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | Modified aziridine derivatives |
| Cycloaddition | Heat or UV light | Polycyclic compounds |
| Ring-opening Reaction | Nucleophile addition | Open-chain carboxylic acids |
Development of New Materials
The compound's reactivity can be harnessed to develop new materials with specific properties. For example, by incorporating it into polymer matrices, researchers can create materials with enhanced mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of Tert-butyl (2S,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The strained aziridine ring can also undergo ring-opening reactions, which can be crucial for its reactivity and interactions.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Aziridine Derivatives
*EWG = Electron-withdrawing group
Comparison with Larger Heterocyclic Esters
Oxazolidine Derivatives
Compounds like tert-butyl (4S)-4-(2,2-difluoro-3-hydroxybutyl)oxazolidine-3-carboxylate () feature a five-membered oxazolidine ring with additional oxygen and nitrogen atoms. Key differences include:
- Ring Strain : Aziridines (3-membered) have higher ring strain, increasing reactivity toward ring-opening. Oxazolidines (5-membered) are more stable, favoring applications requiring prolonged shelf-life .
- Functional Group Compatibility : Oxazolidines often incorporate hydroxy or nitro groups (e.g., compound 5 in ), enabling diverse derivatization. Aziridines prioritize electrophilic reactivity at the ring .
Benzoxacycles and Indole Derivatives
highlights tert-butyl benzofuran/indole hybrids , which are aromatic heterocycles with fused ring systems. These compounds exhibit extended conjugation, enhancing UV absorption and stability under acidic/basic conditions. In contrast, aziridines lack aromaticity, making them more susceptible to acid-catalyzed degradation .
Table 2: Heterocycle-Specific Properties
Biological Activity
Tert-butyl (2S,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate is a compound of interest due to its unique aziridine structure and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H16ClNO2 and a molecular weight of approximately 253.72 g/mol. The aziridine ring structure is characterized by inherent ring strain, which may contribute to its reactivity and biological properties. The presence of the tert-butyl group and the 4-chlorophenyl substituent are significant for its chemical behavior.
Biological Activity
Research indicates that aziridine derivatives, including this compound, exhibit various biological activities:
- Enzyme Inhibition : Some studies suggest that aziridine-2-carboxylates can inhibit specific enzymes, which may have implications in cancer treatment and metabolic disorders.
- Antitumor Properties : Preliminary findings indicate potential antitumor activity, although specific mechanisms of action for this compound remain largely unexplored .
Synthesis and Testing
- Synthesis Techniques : The synthesis of this compound typically involves multi-step organic synthesis techniques. While the exact synthetic routes are not extensively documented, they often include protecting group strategies and selective reactions to achieve the desired stereochemistry .
-
Biological Testing :
- A study on related aziridine compounds showed that certain derivatives can reduce tumor incidence in animal models. For instance, isomers of similar aziridine structures were tested for their inhibitory effects on carcinogen-induced tumors in mice, demonstrating significant reductions in tumor numbers when included in their diets .
- Another study focused on the polymerization potential of aziridines, indicating that modifications to the aziridine structure can enhance biological activity through improved solubility and reactivity .
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and potential activities of related aziridine compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate | Similar aziridine structure with a methoxy group | Different electronic properties due to methoxy substitution |
| cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate | Geometric isomer with different spatial arrangement | May exhibit different reactivity due to cis configuration |
| trans-Tert-butyl 3-(phenyl)aziridine-2-carboxylate | Lacks chlorine substituent; only has a phenyl group | Potentially different biological activity without electron-withdrawing effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl (2S,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate, and how is stereochemical control achieved?
- Methodological Answer : The compound is typically synthesized via multi-step sequences involving chiral auxiliaries or asymmetric catalysis. For example, palladium-catalyzed hydrogenation (e.g., using Pd/C under H₂) is employed to reduce prochiral intermediates while preserving stereochemistry . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl (Boc) groups) and aziridine ring formation via nucleophilic substitution or cyclization. NMR ([¹H, ¹³C, ³¹P]) and HRMS are critical for verifying stereochemical integrity .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : Chiral HPLC or polarimetry can determine enantiomeric excess, while X-ray crystallography provides absolute configuration (e.g., single-crystal analysis at 100 K with R factor <0.05) . NMR coupling constants (e.g., vicinal J-values in aziridine rings) and NOE experiments further validate spatial arrangements .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Although not classified as hazardous, standard precautions include using fume hoods, nitrile gloves, and eye protection. Avoid exposure to strong acids/bases or oxidizers, which may destabilize the Boc group. Storage at room temperature in inert atmospheres (e.g., N₂) prevents decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in catalytic asymmetric syntheses?
- Methodological Answer : Screening chiral ligands (e.g., BINAP or Josiphos derivatives) with transition metals (e.g., Rh or Ru) can improve enantioselectivity. Solvent polarity (e.g., THF vs. DCM) and temperature gradients (0–20°C) significantly impact reaction rates and byproduct formation. Kinetic studies using in-situ IR or LC-MS help identify optimal conditions .
Q. What computational methods are used to predict the reactivity of this aziridine derivative in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks on the strained aziridine ring. Solvent effects are incorporated via PCM models, while Natural Bond Orbital (NBO) analysis elucidates electronic effects of the 4-chlorophenyl substituent .
Q. How does the presence of the 4-chlorophenyl group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : The electron-withdrawing Cl group increases aziridine ring strain, accelerating ring-opening in acidic media (e.g., HCl/MeOH). Under basic conditions, the Boc group is prone to hydrolysis, monitored via TLC or ¹H NMR. Comparative studies with non-halogenated analogs (e.g., 4-methylphenyl) quantify electronic effects .
Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar aziridine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
